Toxicological Profiling and Safety Data Protocols for 4-(2,2,2-Trifluoroethoxy)phenylhydrazine
Toxicological Profiling and Safety Data Protocols for 4-(2,2,2-Trifluoroethoxy)phenylhydrazine
Executive Summary
4-(2,2,2-Trifluoroethoxy)phenylhydrazine (typically supplied as a hydrochloride salt) is a highly specialized bifunctional building block widely utilized in the pharmaceutical and agrochemical industries. It serves as a critical precursor in the synthesis of complex heterocycles, including pyrazolopyridines and pyrazolopyrimidines, which are frequently deployed as advanced pesticides and active pharmaceutical ingredients (APIs)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic toxicity profile, and field-proven safety protocols for laboratory handling.
Physicochemical Properties & Molecular Identity
The presence of the 2,2,2-trifluoroethoxy moiety significantly alters the electronic landscape of the phenylhydrazine core. The strong inductive electron-withdrawing effect of the trifluoromethyl (-CF3) group decreases the overall nucleophilicity of the hydrazine terminal nitrogen while simultaneously increasing the molecule's lipophilicity. This delicate electronic balance dictates both its synthetic reactivity and its toxicokinetic behavior.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride |
| CAS Number | 115171-04-5 |
| Molecular Formula | C8H10ClF3N2O (or C8H9F3N2O · HCl) |
| Molecular Weight | 242.63 g/mol |
| Physical State | Solid |
| Melting Point | 185 – 186 °C |
| Storage Conditions | Ambient Temperature (Inert atmosphere recommended) |
(Data aggregated from authoritative chemical safety databases[2])
Toxicological Profile & Mechanistic Causality
Acute Toxicity and Hazard Identification
According to the Globally Harmonized System (GHS), 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride is classified under several acute hazard categories. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2][3].
Mechanistic Pathway of Toxicity
The toxicity of phenylhydrazine derivatives is primarily driven by their oxidative metabolism. When absorbed, the increased lipophilicity imparted by the trifluoroethoxy group facilitates rapid cellular membrane penetration. Inside the hepatocyte, the compound undergoes oxidation mediated by Cytochrome P450 (CYP450) enzymes.
This enzymatic oxidation strips electrons from the hydrazine moiety, generating highly reactive nitrogen-centered radicals and subsequent reactive oxygen species (ROS). The causality of cellular damage is direct: these free radicals overwhelm the cellular antioxidant defense systems (such as glutathione), initiating a chain reaction of lipid peroxidation in cell membranes and causing oxidative lesions in DNA and proteins. Ultimately, this oxidative stress cascade triggers cellular apoptosis or necrosis[3].
Fig 1: Mechanistic pathway of hydrazine-induced oxidative stress and cellular apoptosis.
Safety Data Sheet (SDS) & Risk Mitigation Strategy
To ensure a self-validating safety system, handling this compound requires strict adherence to engineering controls and Personal Protective Equipment (PPE) standards[2].
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood (P271). The use of a localized exhaust system prevents the accumulation of hazardous dust or vapors.
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PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tightly fitting safety goggles (EN 166 standard), and a particulate respirator (N95 or P3 filter) must be worn (P280).
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Spill Management: In the event of a spill, do not sweep dry. Moisten the solid with a non-reactive solvent (e.g., water) to suppress dust formation, then collect mechanically into a sealed hazardous waste container. Wash the contaminated surface with copious amounts of water and soap.
Experimental Methodology: Safe Handling & Synthetic Workflow
The following protocol details the synthesis of a pyrazole intermediate, a common application for this reagent in pesticide development[1]. This workflow is designed to be self-validating, utilizing visual cues and analytical checkpoints to ensure reaction success and operator safety.
Step-by-Step Protocol: Synthesis of 1-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole
Step 1: Reagent Preparation & Free-Basing Causality: The hydrochloride salt is stable for storage but lacks the nucleophilicity required for condensation. It must be free-based in situ.
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Suspend 1.0 equivalent (e.g., 2.42 g, 10 mmol) of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride in 25 mL of anhydrous ethanol within a round-bottom flask.
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Add 1.1 equivalents of sodium acetate (NaOAc). Stir at room temperature for 15 minutes. Validation: The suspension will change character as the insoluble hydrochloride salt converts to the more soluble free hydrazine base, precipitating fine NaCl/NaOAc salts.
Step 2: Condensation (Hydrazone Formation) 3. Slowly add 1.05 equivalents of a 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise via a syringe. 4. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2 hours. Validation: Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the highly polar hydrazine spot (which stains strongly with phosphomolybdic acid) confirms complete condensation.
Step 3: Cyclization & Quenching Causality: The intermediate hydrazone undergoes spontaneous intramolecular cyclization under thermal conditions, driven by the thermodynamic stability of the resulting aromatic pyrazole ring. 5. Once TLC confirms completion, cool the reaction mixture to room temperature. 6. Quench the reaction by pouring it into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO3) solution. This neutralizes any residual acidic byproducts and precipitates the highly lipophilic pyrazole product.
Step 4: Product Purification 7. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. 9. Purify the crude residue via silica gel column chromatography to yield the pure pyrazole derivative.
Fig 2: Step-by-step synthetic workflow for pyrazole formation using the hydrazine derivative.
References
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Sigma-Aldrich. "4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride | 115171-04-5 Safety Data Sheet and Properties." 2
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National Institutes of Health (NIH) / PubChem. "4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride - Toxicity Profile." 3
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ChemicalBook. "4-(2,2,2-Trifluoroethoxy)phenyl hydrazine hydrochloride | 115171-04-5 Applications." 1
Sources
- 1. 4-(2,2,2-Trifluoroethoxy)phenyl hydrazine hydrochloride | 115171-04-5 [chemicalbook.com]
- 2. 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride | 115171-04-5 [sigmaaldrich.com]
- 3. 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride | C8H10ClF3N2O | CID 13929416 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Note: Image is a placeholder for the chemical structure)